molecular formula C9H10O3 B12391681 Ethyl-d5 Vanillin

Ethyl-d5 Vanillin

Cat. No.: B12391681
M. Wt: 171.20 g/mol
InChI Key: CBOQJANXLMLOSS-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5 Vanillin can be synthesized through the ethylation of vanillin. The primary approach involves the reaction of guaiacol with glyoxylic acid in the presence of a condensing agent like sulfuric acid to yield vanillin, which is then ethylated to produce ethyl vanillin . The deuterium-labeled version, this compound, is synthesized by using deuterated reagents in the ethylation step.

Industrial Production Methods

Industrial production of ethyl vanillin typically involves the chemical synthesis from lignin or guaiacol. The process includes hydrolyzing lignin under alkaline conditions followed by oxidation to obtain vanillin, which is then ethylated . For this compound, deuterated reagents are used to introduce the deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5 Vanillin undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ethyl vanillic acid.

    Reduction: Formation of ethyl vanillyl alcohol.

    Substitution: Formation of various substituted ethyl vanillin derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl-d5 Vanillin is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry and NMR studies. The deuterium atoms provide a distinct isotopic signature that aids in the precise quantification and analysis of the compound in complex mixtures .

Properties

Molecular Formula

C9H10O3

Molecular Weight

171.20 g/mol

IUPAC Name

4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2

InChI Key

CBOQJANXLMLOSS-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O

Origin of Product

United States

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